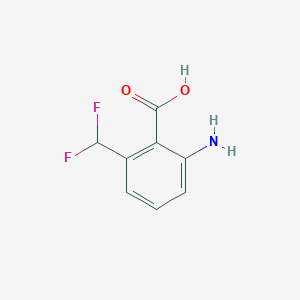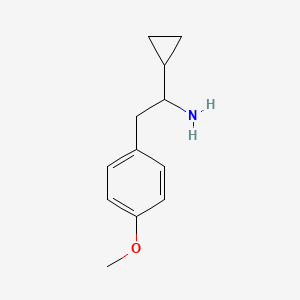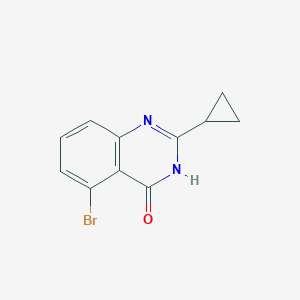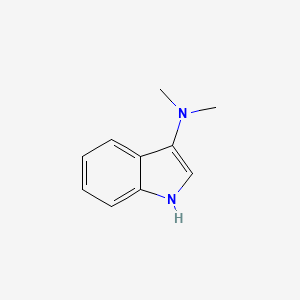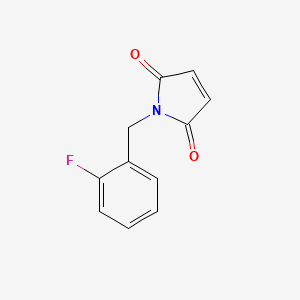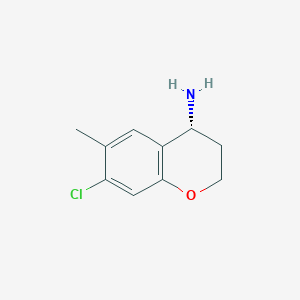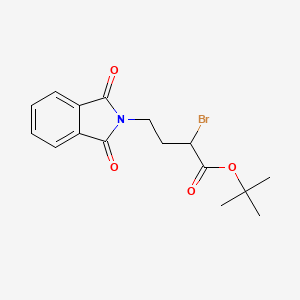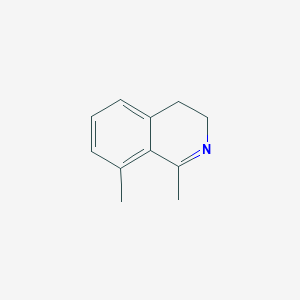
1,8-Dimethyl-3,4-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dimethyl-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines. The compound is characterized by the presence of two methyl groups at the 1 and 8 positions and a partially saturated isoquinoline ring. This compound is of interest due to its potential biological and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Dimethyl-3,4-dihydroisoquinoline can be synthesized through various methods. One common approach involves the cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde and nitriles in a [2+2+2] cyclization reaction . Another method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these methods are generally mild, and the desired products can be obtained in good yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial to ensure high yield and quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which can further react to form various derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium ferricyanide and other mild oxidants.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-alkylated and N-acylated derivatives, as well as fully saturated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Dimethyl-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development due to its pharmacological properties.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,8-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological or pharmacological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-3,4-dihydroisoquinoline: Similar in structure but lacks the methyl group at the 8 position.
1,2,3,4-Tetrahydroisoquinoline: Fully saturated isoquinoline derivative with different biological properties.
N-alkylated 3,4-dihydroisoquinolinones: Compounds with various alkyl groups at the nitrogen atom.
Uniqueness
1,8-Dimethyl-3,4-dihydroisoquinoline is unique due to the presence of two methyl groups at the 1 and 8 positions, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H13N |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
1,8-dimethyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C11H13N/c1-8-4-3-5-10-6-7-12-9(2)11(8)10/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
XIUUAPLJTBNZJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NCCC2=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


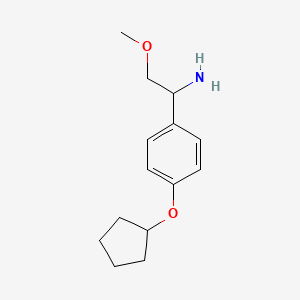
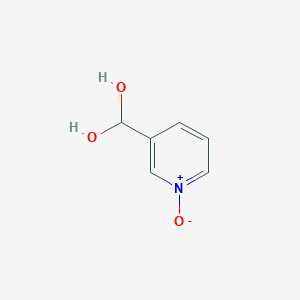


![2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B15233790.png)
